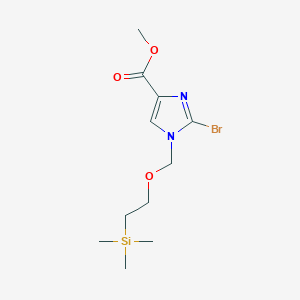

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Übersicht

Beschreibung

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H19BrN2O3Si. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and an imidazole ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The imidazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate involves its reactivity as a brominated imidazole derivative. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive sites on the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile

- Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

Uniqueness

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group also enhances its utility in various synthetic applications by providing a protective group that can be selectively removed.

Biologische Aktivität

Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : CHBrNOSi

Molecular Weight : 335.27 g/mol

CAS Number : 854044-51-2

IUPAC Name : Methyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Synthesis

The synthesis of this compound typically involves the bromination of imidazole derivatives followed by alkylation reactions. The synthetic route often includes the use of reagents such as N-bromosuccinimide (NBS) and various solvents to facilitate the reaction under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms:

- Cell Proliferation Inhibition : In vitro studies indicate that this compound can significantly reduce cell viability in several cancer types, including colon and breast cancer cells.

-

Mechanism of Action : The proposed mechanisms include:

- Inhibition of key signaling pathways involved in cell proliferation, such as the RAS/MAPK pathway.

- Induction of apoptosis in cancer cells, which is crucial for preventing tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring and modifications to the ethoxy group can significantly influence its potency and selectivity against cancer cells. For instance, compounds with specific halogen substitutions have demonstrated enhanced inhibitory effects on tumor growth.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated IC values in the low micromolar range against HCT116 colon cancer cells, indicating strong antiproliferative effects. |

| Study 2 | Explored the compound's ability to induce apoptosis in MCF7 breast cancer cells, revealing a significant increase in caspase activity. |

| Study 3 | Investigated the compound's selectivity for cancer cells over normal cells, showing a marked difference in toxicity profiles. |

Research Findings

Research has shown that this compound interacts with various molecular targets within cancer cells:

- Inhibition of Kinases : The compound acts as a reversible inhibitor of certain kinases involved in tumor progression.

- ERK Pathway Modulation : It has been implicated in modulating ERK signaling pathways, which are critical in many cancers.

Comparative Activity Table

| Compound | Target | IC (µM) | Remarks |

|---|---|---|---|

| Methyl-2-bromo... | HCT116 Cells | 0.5 | Strong antiproliferative activity |

| Methyl... | MCF7 Cells | 0.8 | Induces apoptosis |

| Other Derivatives | Various | Varies | Structure-dependent activity |

Eigenschaften

IUPAC Name |

methyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O3Si/c1-16-10(15)9-7-14(11(12)13-9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAOBFNLRLUBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.